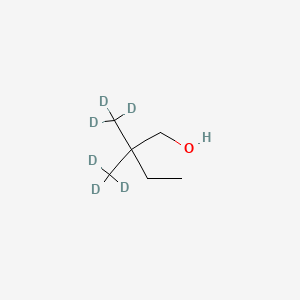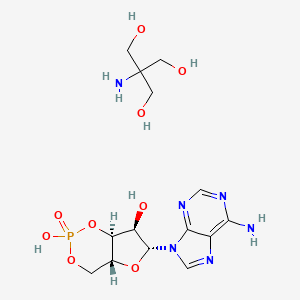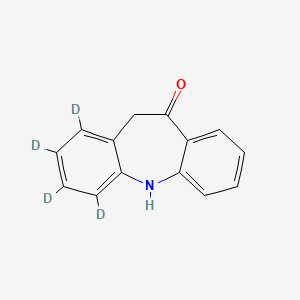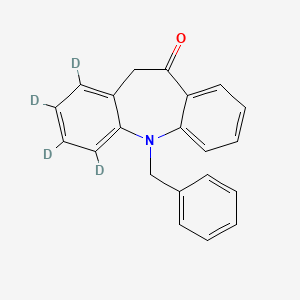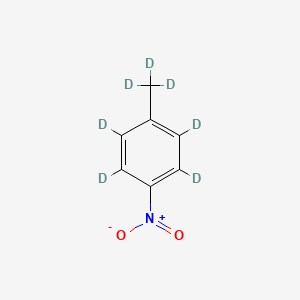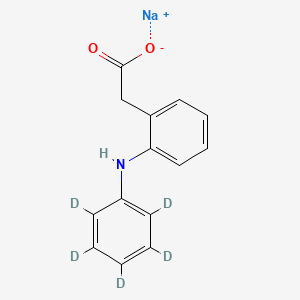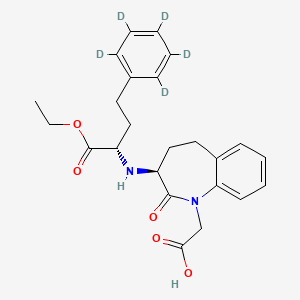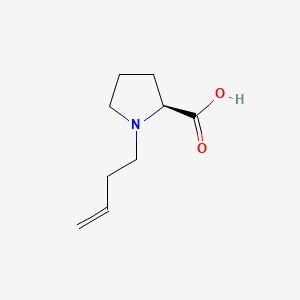
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid, also known as L-BCAA, is a natural amino acid that is essential for protein synthesis in the body. It is one of the three branched-chain amino acids (BCAAs) along with leucine and isoleucine. L-BCAA is commonly found in dietary supplements and is used by athletes and bodybuilders to enhance muscle growth and recovery.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid and its effects on muscle protein synthesis and breakdown.
3. Dosage and Timing: The optimal dosage and timing of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation for various outcomes need to be further investigated.
4. Combination with Other Compounds: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may have synergistic effects when combined with other compounds, such as creatine or beta-alanine, and these combinations should be further investigated.
Conclusion:
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is a natural amino acid that has been shown to have potential benefits for athletes, bodybuilders, and individuals with certain medical conditions. It can be synthesized through chemical methods or microbial fermentation and has been the subject of numerous scientific studies. (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation may stimulate muscle protein synthesis, reduce muscle protein breakdown, improve recovery, and reduce fatigue during exercise. While (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, more research is needed to fully understand its mechanism of action and optimal dosage and timing.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is readily available and can be purchased from chemical suppliers.
2. Stability: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is stable and can be stored for long periods of time without degradation.
3. Safety: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is generally considered safe for use in lab experiments.
Some of the limitations of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for lab experiments include:
1. Cost: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can be expensive, which may limit its use in some experiments.
2. Specificity: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may not be specific enough for some experiments, as it is a general amino acid and may have effects on multiple pathways.
3. Dosage: The optimal dosage of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for lab experiments may vary depending on the specific experiment and the desired outcome.
Zukünftige Richtungen
There are several future directions for research on (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid, including:
1. Clinical Trials: More clinical trials are needed to investigate the potential benefits of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for various medical conditions, such as diabetes and liver disease.
2.
Synthesemethoden
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reagents to create the amino acid, while microbial fermentation involves the use of bacteria or yeast to produce the amino acid.
Wissenschaftliche Forschungsanwendungen
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been the subject of numerous scientific studies, with researchers investigating its potential benefits for athletes, bodybuilders, and individuals with certain medical conditions. Some of the research applications of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid include:
1. Muscle Growth and Recovery: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been shown to stimulate muscle protein synthesis and improve recovery after exercise.
2. Fatigue and Endurance: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation may reduce fatigue during prolonged exercise and improve endurance performance.
3. Diabetes: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been shown to improve insulin sensitivity and blood sugar control in individuals with type 2 diabetes.
4. Liver Disease: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may improve liver function and reduce the risk of complications in individuals with liver disease.
Eigenschaften
IUPAC Name |
(2S)-1-but-3-enylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-3-6-10-7-4-5-8(10)9(11)12/h2,8H,1,3-7H2,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONQAFMCARIWOB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCN1CCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B562393.png)

